molecular formula C10H9N3O2 B3099936 3-(Cyclopropylamino)-4-nitrobenzonitrile CAS No. 1356483-72-1

3-(Cyclopropylamino)-4-nitrobenzonitrile

Cat. No. B3099936
M. Wt: 203.20 g/mol
InChI Key: PMYCICRBLYZXGJ-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of 3-(cyclopropylamino)-4-nitrobenzonitrile (2.0 g, 0.009 mol) in EtOH (20 ml) was hydrogenated using Pd/C for 2 h at room temperature. The reaction was filtered through CELITE® and the filter bed was thoroughly washed with EtOH. The resulting solution was concentrated to provide 4-amino-3-(cyclopropylamino) benzonitrile as a brownish solid. 1H NMR (400 MHz, DMSO-d6), δ: 6.92 (bs, 1H), 6.88-6.86 (d, J=8 Hz, 1H), 6.55-6.53 (d, J=8.4 Hz, 1H), 5.50 (bs, 1H), 5.44 (s, 2H), 2.36-2.34 (m, 1H), 0.76-0.71 (m, 2H), 0.39-0.34 (m, 2H). MS (M+1): 174.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=2[N+:13]([O-])=O)[C:8]#[N:9])[CH2:3][CH2:2]1>CCO.[Pd]>[NH2:13][C:12]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[NH:4][CH:1]1[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)NC=1C=C(C#N)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through CELITE®
WASH
Type
WASH
Details
the filter bed was thoroughly washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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